molecular formula C20H22N2O2 B5880878 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5880878
M. Wt: 322.4 g/mol
InChI Key: WOXIQCBCOUIECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as IMP-1088, is a small molecule inhibitor that has gained attention for its potential use in treating viral infections. This compound was discovered by scientists at the University of Dundee and has since been studied for its unique mechanism of action and potential applications in the field of virology.

Mechanism of Action

N-myristoyltransferase (NMT) is an enzyme that plays a critical role in the replication of many different types of viruses. This enzyme is responsible for adding a myristic acid molecule to the viral protein, which is necessary for the virus to interact with host cells and replicate. 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone works by binding to the active site of NMT and preventing it from adding the myristic acid molecule to the viral protein. This inhibits the replication of the virus and prevents it from spreading throughout the body.
Biochemical and Physiological Effects:
3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have a potent antiviral effect in both in vitro and in vivo studies. This compound has been shown to significantly reduce viral replication and improve survival rates in animal models of viral infection. Additionally, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to be well-tolerated and safe in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. Additionally, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have a unique mechanism of action that targets a specific enzyme involved in viral replication, which may reduce the likelihood of developing drug resistance. However, one limitation of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is that it has only been tested in animal models and has not yet been tested in human clinical trials. Additionally, the synthesis of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several potential future directions for the study of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of research could be to further investigate the mechanism of action of this compound and determine how it interacts with N-myristoyltransferase. Additionally, future studies could focus on optimizing the synthesis of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone and developing more efficient methods for large-scale production. Another potential direction for research could be to investigate the potential use of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other antiviral drugs to improve its efficacy. Finally, further studies are needed to determine the safety and efficacy of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in human clinical trials.

Synthesis Methods

The synthesis of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 4-isopropyl-3-methylphenol with ethylene oxide to form 2-(4-isopropyl-3-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-4,5-dimethoxybenzoic acid to form the final product, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone.

Scientific Research Applications

3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have antiviral activity against a broad range of viruses, including the common cold virus (rhinovirus), poliovirus, and foot-and-mouth disease virus. This compound works by targeting a specific enzyme called N-myristoyltransferase (NMT), which is essential for the replication of many different types of viruses. By inhibiting NMT, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone prevents the virus from replicating and spreading throughout the body.

properties

IUPAC Name

3-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)17-9-8-16(12-15(17)3)24-11-10-22-13-21-19-7-5-4-6-18(19)20(22)23/h4-9,12-14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIQCBCOUIECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]quinazolin-4-one

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